molecular formula C11H17NO4 B1332853 Boc-(S)-3-Amino-5-hexynoic acid CAS No. 270596-47-9

Boc-(S)-3-Amino-5-hexynoic acid

Cat. No. B1332853
M. Wt: 227.26 g/mol
InChI Key: QZRLAJLEZVWLOV-QMMMGPOBSA-N
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Description

“Boc-(S)-3-Amino-5-hexynoic acid” is a compound that contains a Boc (tert-butyloxycarbonyl) protecting group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as “Boc-(S)-3-Amino-5-hexynoic acid”, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that the Boc group in “Boc-(S)-3-Amino-5-hexynoic acid” is likely attached to the amine group of the amino acid component of the molecule .


Chemical Reactions Analysis

The Boc group in “Boc-(S)-3-Amino-5-hexynoic acid” can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This deprotection process is a common reaction in the synthesis of peptides and other organic compounds .

Scientific Research Applications

    Chemoselective BOC Protection of Amines

    • Field : Organic Chemistry .
    • Application : BOC protection is used for the almost quantitative protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
    • Method : This process is reported to be green and eco-friendly, carried out in catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
    • Results : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

    N-Boc Deprotection

    • Field : Organic Chemistry .
    • Application : An efficient and sustainable method for N-Boc deprotection .
    • Method : This method uses a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives .
    • Results : The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .

    Mild Deprotection of the N-Boc Group Using Oxalyl Chloride

    • Field : Organic Chemistry .
    • Application : This method involves the mild deprotection of the N-Boc group from a structurally diverse set of compounds, including aliphatic, aromatic, and heterocyclic substrates .
    • Method : The deprotection is carried out using oxalyl chloride in methanol, under room temperature conditions for 1–4 hours .
    • Results : The reactions yield up to 90%, and this mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

    High-Temperature Boc Deprotection of Amino Acids and Peptides

    • Field : Organic Chemistry .
    • Application : This method involves the high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid .
    • Method : The ionic liquid used has low viscosity, high thermal stability, and demonstrates a catalytic effect . The study extended the possibility for the extraction of water-soluble polar organic molecules using ionic liquids .

    N-Boc Deprotection Using a Deep Eutectic Solvent

    • Field : Organic Chemistry .
    • Application : This method involves an efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) .
    • Method : The DES is used as both a reaction medium and a catalyst . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives .
    • Results : The method results in excellent yields .
  • Efficient, Continuous N-Boc Deprotection of Amines Using Solid Acid Catalysts
    • Field : Organic Chemistry .
    • Application : This method involves the efficient, continuous N-Boc deprotection of amines using solid acid catalysts .
    • Method : Using THF as the solvent, H-BEA zeolite affords high yields of a variety of aromatic and aliphatic amines, often in residence times of less than a minute at 140 °C .
    • Results : Boc-protected p-chloroaniline was deprotected with a throughput of 18 mmol p-chloroaniline per h per g cat, sustained over 9 h .

Future Directions

Recent research has focused on developing more efficient and sustainable methods for Boc deprotection . These methods could potentially be applied to “Boc-(S)-3-Amino-5-hexynoic acid” and other similar compounds in the future.

properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRLAJLEZVWLOV-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC#C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(S)-3-Amino-5-hexynoic acid

CAS RN

270596-47-9
Record name (S)-3-(Boc-amino)-5-hexynoic acid
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